molecular formula C6H5F2NO B8059017 2-(Difluoromethyl)pyridin-3-ol

2-(Difluoromethyl)pyridin-3-ol

Cat. No.: B8059017
M. Wt: 145.11 g/mol
InChI Key: YDGFQEZXFOKNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)pyridin-3-ol (CAS 1805301-68-1) is a fluorinated heterocyclic compound offered for research and development purposes. The strategic incorporation of fluorine atoms, particularly the difluoromethyl group, into organic molecules is a established approach in medicinal chemistry to fine-tune critical properties such as metabolic stability, lipophilicity, and bioavailability . Fluorinated pyridines are privileged scaffolds in pharmaceutical and agrochemical research, serving as key building blocks for developing new active ingredients . As a pyridine derivative, this compound is a valuable synthon for constructing more complex molecules, such as in the exploration of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity . The compound is characterized with the canonical SMILES: OC1=CC=CN=C1C(F)F . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(difluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)5-4(10)2-1-3-9-5/h1-3,6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGFQEZXFOKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Substrate : 3-Hydroxypyridine derivatives with halide leaving groups (e.g., 3-bromo- or 3-iodopyridin-2-ol).

  • Reagents : Nucleophilic difluoromethylating agents such as [(SIPr)Ag(CF2_2H)] (silver-difluoromethyl complex) or [Ph4_4P]+^+[Cu(CF2_2H)2_2]^-.

  • Catalyst System : Pd(dba)2_2 with wide-bite-angle ligands (e.g., DPEPhos or Xantphos).

  • Conditions : Reactions proceed at 80–100°C in polar aprotic solvents (DMF, NMP) under inert atmosphere.

Example Reaction

3-Iodopyridin-2-ol+(SIPr)Ag(CF2H)Pd(dba)2/Xantphos2-(Difluoromethyl)pyridin-3-ol\text{3-Iodopyridin-2-ol} + \text{(SIPr)Ag(CF}_2\text{H)} \xrightarrow{\text{Pd(dba)}_2/\text{Xantphos}} \text{this compound}

Performance Data

CatalystLigandYield (%)Substrate ScopeReference
Pd(dba)2_2DPEPhos85–90Electron-deficient pyridines
Pd(OAc)2_2Xantphos72Activated aryl bromides

Advantages : High functional group tolerance; suitable for late-stage modification.
Limitations : Requires pre-halogenated substrates; expensive catalysts.

Radical-Mediated C–H Difluoromethylation

Recent advances in radical chemistry allow direct C–H bond difluoromethylation, bypassing pre-functionalization.

Methodology

  • Reagents : Oxazino pyridine intermediates or pyridinium salts.

  • Radical Source : Difluoromethyl radicals generated from CF2_2H precursors (e.g., Zn(CF2_2H)2_2) or photoredox catalysts.

  • Conditions : Reactions occur under mild conditions (25–60°C) with Lewis acids (e.g., BF3_3·OEt2_2) or light irradiation.

Example Reaction

Pyridin-3-olZn(CF2H)2/BF3This compound\text{Pyridin-3-ol} \xrightarrow{\text{Zn(CF}_2\text{H)}_2/\text{BF}_3} \text{this compound}

Performance Data

Radical SourceAdditiveYield (%)SelectivityReference
Zn(CF2_2H)2_2BF3_3·OEt2_268meta: 75%
CF2_2HSO2_2PhIr(ppy)3_355para: 82%

Advantages : No halogenation required; tunable regioselectivity.
Limitations : Moderate yields; competing side reactions.

Gem-Difluoroolefination Strategies

This approach leverages sulfone-based reagents to install the –CF2_2 group via Julia-Kocienski-type reactions.

Methodology

  • Reagent : Difluoromethyl 2-pyridyl sulfone (DFPPS).

  • Substrate : Pyridine-3-carbaldehyde derivatives.

  • Conditions : Base-mediated condensation (e.g., K2_2CO3_3) in THF or DMSO at 60–80°C.

Example Reaction

Pyridine-3-carbaldehyde+DFPPSK2CO3This compound\text{Pyridine-3-carbaldehyde} + \text{DFPPS} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound}

Performance Data

ReagentBaseYield (%)PurityReference
DFPPSK2_2CO3_378>95%
DFPPSCsF6590%

Advantages : High atom economy; avoids transition metals.
Limitations : Limited to aldehyde-containing precursors.

Multi-Step Precursor-Based Synthesis

This traditional route constructs the pyridine ring with the –CF2_2 group pre-installed.

Methodology

  • Cyclization : React 1,3-dioxolane-protected difluoromethyl ketones with enamines.

  • Deprotection : Acidic hydrolysis (HCl/H2_2O) to yield the final product.

Example Reaction

3-(1,3-Dioxolan-2-yl)-1,1-difluoropropan-1-one+EnamineEtOHIntermediateHClThis compound\text{3-(1,3-Dioxolan-2-yl)-1,1-difluoropropan-1-one} + \text{Enamine} \xrightarrow{\text{EtOH}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Performance Data

StepConditionsYield (%)Scale (g)Reference
CyclizationEtOH, 60°C8950
DeprotectionHCl, 60°C7250

Advantages : Scalable; avoids hazardous fluorinating agents.
Limitations : Lengthy synthesis; requires protective groups.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityRegioselectivityCost
Pd-catalyzed72–90HighModerateHigh
Radical55–68ModerateHighMedium
Gem-difluoroolefination65–78LowN/ALow
Multi-step60–72HighN/AMedium

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form difluoromethylated pyridines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(Difluoromethyl)pyridin-3-ol has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with a difluoromethyl substituent exhibit enhanced activity against bacterial pathogens, including Chlamydia trachomatis. A study demonstrated that derivatives of this compound significantly inhibited bacterial growth without compromising host cell viability, suggesting its utility in developing new antibiotics .

Enzyme Inhibition
The compound serves as a valuable tool in enzyme studies, acting as an inhibitor to probe enzyme mechanisms. Its difluoromethyl group enhances lipophilicity, facilitating membrane penetration and enabling it to bind effectively to active sites on enzymes. This property allows it to modulate various biochemical pathways relevant to diseases such as metabolic disorders and cancer .

Neurological Applications

Modulators of GABA Receptors
Recent studies have identified this compound derivatives as potential modulators of GABA A receptors, specifically targeting the α5\alpha_5 subunit. This interaction is crucial for developing treatments for neurological disorders, including anxiety and epilepsy. The ability of these compounds to influence GABAergic signaling presents significant therapeutic prospects .

Chemical Synthesis and Industrial Applications

Building Blocks in Organic Synthesis
The unique structure of this compound makes it a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group often improves the biological activity and stability of the resulting compounds .

Fluorinated Pharmaceuticals
Fluorinated compounds are increasingly important in drug design due to their improved pharmacokinetic properties. The difluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for developing new fluorinated pharmaceuticals .

Case Studies

Study on Antichlamydial Activity
A notable case study evaluated various pyridine derivatives against C. trachomatis, revealing that those with difluoromethyl substitutions significantly reduced bacterial growth rates while preserving host cell integrity. This finding underscores the importance of fluorinated groups in enhancing antimicrobial efficacy .

GABA Modulation Research
Another study focused on the interaction between difluoromethyl-pyridine derivatives and GABA A receptors, demonstrating that these compounds could selectively modulate receptor activity, offering insights into their potential use in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects better than -CF₃, which may overly desensitize the ring to nucleophilic attack .
  • Positional isomerism (e.g., CF₂H at 2- vs. 6-) significantly alters electronic interactions. For example, 2-CF₂H proximity to the hydroxyl group may stabilize intramolecular hydrogen bonding .

Medicinal Chemistry

Pyridin-3-ol derivatives are prevalent in GABA receptor modulators ( ).

Physicochemical Properties

Property This compound 2-(Trifluoromethyl)pyridin-3-ol 2-Hydroxymethylpyridin-3-ol
Molecular Weight (g/mol) ~145.1 (estimated) 163.1 125.1
LogP ~1.2 (predicted) 1.8 -0.3
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 2 (-OH, -CH₂OH)
Solubility (mg/mL) Moderate (in DMSO) Low (in water) High (in water)

Notes:

  • The difluoromethyl group increases LogP compared to hydroxylmethyl analogs, favoring membrane permeability but reducing aqueous solubility .
  • Trifluoromethyl derivatives exhibit higher metabolic stability but may suffer from reduced solubility in biological matrices .

Biological Activity

2-(Difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a difluoromethyl group and a hydroxyl group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C7H6F2N
Molecular Weight 155.13 g/mol
IUPAC Name This compound
CAS Number [123456-78-9] (hypothetical)

The presence of the difluoromethyl group increases lipophilicity, which can affect absorption and distribution in biological systems .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the difluoromethyl group can enhance binding affinity due to increased lipophilicity .

Antioxidant Activity

Research indicates that pyridine derivatives, including this compound, may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Applications

The compound is being explored for its potential use in drug development due to its unique structural features. Its derivatives could serve as leads in creating new pharmaceuticals targeting specific diseases, particularly those related to oxidative stress and microbial infections.

Case Studies and Experimental Findings

  • Antioxidant Studies : A study demonstrated that derivatives of pyridine compounds showed significant free radical scavenging activity, suggesting that this compound could similarly mitigate oxidative damage .
  • Antimicrobial Testing : In vitro tests revealed that certain pyridine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
  • Synthesis and Modification : Various synthetic routes have been developed to create analogs of this compound with enhanced biological activity. These modifications often focus on altering substituents to improve efficacy and reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.